molecular formula C11H15NO2 B12119337 3-m-Tolylamino-propionic acid methyl ester

3-m-Tolylamino-propionic acid methyl ester

Cat. No.: B12119337
M. Wt: 193.24 g/mol
InChI Key: CDNCZVIJJZXTKV-UHFFFAOYSA-N
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Description

methyl 3-methylphenylaminoacetate , is a chemical compound with the following structure:

CH3C(NH2C6H4CH3)COOCH3\text{CH}_3 - \text{C}(\text{NH}_2 - \text{C}_6\text{H}_4\text{CH}_3)\text{COOCH}_3 CH3​−C(NH2​−C6​H4​CH3​)COOCH3​

It consists of a methyl ester group attached to the amino group of 3-methyltoluidine (also called 3-methylaniline). The compound is used in various applications due to its unique properties.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of 3-m-Tolylamino-propionic acid methyl ester. One common method involves the reaction of 3-methyltoluidine with chloroacetic acid followed by esterification with methanol. The overall process can be summarized as follows:

    Acylation: 3-methyltoluidine reacts with chloroacetic acid to form the corresponding amide intermediate.

    Esterification: The amide intermediate is then esterified with methanol to yield the final product.

Industrial Production

Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity.

Chemical Reactions Analysis

3-m-Tolylamino-propionic acid methyl ester undergoes various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the primary amine.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common reagents and conditions depend on the specific reaction type. For example:

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides.

Major products formed include the carboxylic acid and the reduced amine.

Scientific Research Applications

3-m-Tolylamino-propionic acid methyl ester finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: It may be used in drug design due to its structural features.

    Dye Synthesis: It can be incorporated into dyes and pigments.

    Agrochemicals: Potential use in crop protection chemicals.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

  • In drug design, it might interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
  • In dye synthesis, it could contribute to color formation through conjugation and resonance effects.

Comparison with Similar Compounds

3-m-Tolylamino-propionic acid methyl ester shares similarities with other amino acid derivatives and aromatic compounds. its unique combination of an amino group, methyl ester, and aromatic ring sets it apart.

Similar Compounds

    3-Methyltoluidine: The parent compound from which this compound is derived.

    Methyl Anthranilate: Another aromatic compound with an amino group and ester functionality.

Biological Activity

3-m-Tolylamino-propionic acid methyl ester, also known as methyl 3-(3-tolylamino)propanoate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including studies on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name: Methyl 3-(3-tolylamino)propanoate
  • Molecular Formula: C12H15NO2
  • Molecular Weight: 205.25 g/mol
  • CAS Number: [Not specified in search results]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to:

  • Inhibit specific enzymes involved in cellular signaling pathways.
  • Modulate receptor activity, particularly in cancer cells.
  • Interfere with DNA replication and transcription processes.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, a series of derivatives based on similar structures have shown selective inhibition of colon cancer cell proliferation. The study reported that certain derivatives exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating significant anticancer properties .

Antimicrobial Properties

Research indicates that compounds with similar structures possess antimicrobial activities. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

Study Findings
Study on Anticancer ActivityDerivatives showed IC50 values between 0.12 mg/mL and 0.81 mg/mL against HCT-116 cells; highest activity at 0.12 mg/mL .
Antimicrobial Activity InvestigationSimilar compounds exhibited significant antimicrobial effects against various pathogens; specific data for this compound pending further research.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

  • Substituents on the aromatic ring can enhance or diminish activity.
  • The presence of specific functional groups can affect solubility and bioavailability.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-(3-methylanilino)propanoate

InChI

InChI=1S/C11H15NO2/c1-9-4-3-5-10(8-9)12-7-6-11(13)14-2/h3-5,8,12H,6-7H2,1-2H3

InChI Key

CDNCZVIJJZXTKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCCC(=O)OC

Origin of Product

United States

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